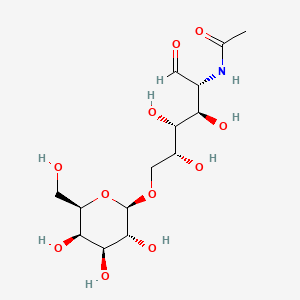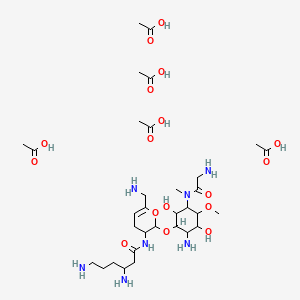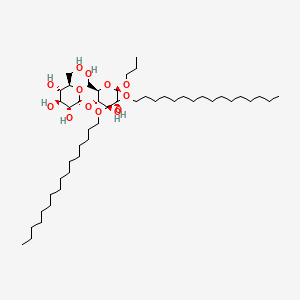
(S)-ethopropazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-profenamine is the (S)-enantiomer of profenamine. It is an enantiomer of a (R)-profenamine.
Wissenschaftliche Forschungsanwendungen
Treatment of Paralysis Agitans
Ethopropazine, also known as parsidol hydrochloride, has been historically used in the treatment of paralysis agitans. A study involving 147 patients, including cases of postencephalitic, idiopathic, and arteriosclerotic paralysis agitans, demonstrated its efficacy, particularly in alleviating severe tremors. Patients exhibited improvements in sleep, gait, posture, and speech (Doshay, Constable, & Agate, 1956).
Parkinsonism Treatment
Ethopropazine has been compared with benztropine for treating parkinsonism induced by neuroleptics like fluphenazine enanthate. In a study involving schizophrenic outpatients, ethopropazine showed equal effectiveness to benztropine and procyclidine in controlling parkinsonian symptoms. However, it was found to have fewer side effects such as anxiety and depression compared to benztropine, suggesting it as a preferable option (Chouinard, Annable, Ross-Chouinard, & Kropsky, 1979).
Neuropathic Pain Alleviation
Ethopropazine, due to its NMDA antagonist properties, has been effective in alleviating thermal hyperalgesia in neuropathic rats. When combined with an alpha(2) adrenergic agonist, it provided effective and long-lasting relief from neuropathic pain without neurotoxic or behavioral side effects (Jevtovic-Todorovic, Meyenburg, Olney, & Wozniak, 2003).
Transition Metal Complexes
Ethopropazine has been used to create transition metal complexes with ZnBr2, CdBr2, CdI2, and HgBr2. These complexes were characterized based on elemental analysis, molar conductance, magnetic susceptibility, IR, and 1H-NMR data. Such studies are crucial for understanding the chemical properties and potential applications of ethopropazine in various fields (Debbeti, Ahmad, Ananda, & Gowda, 2013).
Pharmacokinetics in Rats
Research has been conducted to understand the pharmacokinetics of ethopropazine in rats after oral and intravenous administration. This study provided insights into its distribution, metabolism, and excretion, essential for comprehending its therapeutic potential and safety profile (Maboudian-Esfahani & Brocks, 1999).
Eigenschaften
CAS-Nummer |
852369-52-9 |
|---|---|
Produktname |
(S)-ethopropazine |
Molekularformel |
C19H24N2S |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
(2S)-N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3/t15-/m0/s1 |
InChI-Schlüssel |
CDOZDBSBBXSXLB-HNNXBMFYSA-N |
Isomerische SMILES |
CCN(CC)[C@@H](C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
Kanonische SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B1202801.png)











![5-amino-7-[(3S)-3-aminopyrrolidin-1-yl]-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1202823.png)
